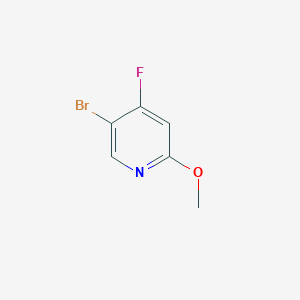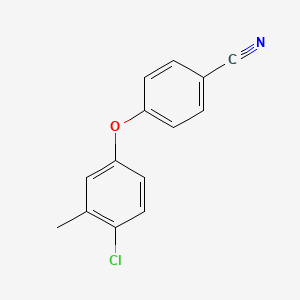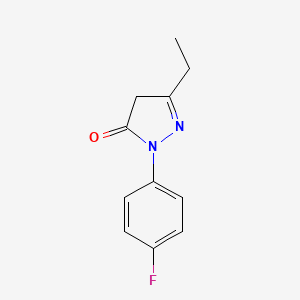
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, also known as 2E-3-3-BP-2CP, is a synthetic compound with a wide range of scientific research applications. It is a member of the class of compounds known as acrylates, which are widely used in the synthesis of various organic molecules. The compound has several unique properties, including its ability to act as an electron acceptor and its ability to form strong covalent bonds. As a result, it has been used in a variety of research applications, including the synthesis of new drugs and the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has a wide range of scientific research applications. It has been used in the synthesis of new drugs, as it can act as an electron acceptor and form strong covalent bonds. It has also been used in the study of biochemical and physiological processes, as it can bind to certain molecules and influence their behavior. Additionally, it has been used in the synthesis of organic molecules, as it can act as a catalyst and facilitate the formation of new bonds.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP is not well understood, but it is believed to involve several different processes. First, the compound is able to act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows the compound to form strong covalent bonds with other molecules, which can be used to synthesize new molecules. Additionally, the compound can bind to certain molecules and influence their behavior. For example, it can bind to proteins and enzymes, which can affect their activity and, in turn, affect the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has been shown to have a range of biochemical and physiological effects. It has been shown to bind to certain proteins and enzymes, which can affect their activity and, in turn, affect the biochemical and physiological processes in which they are involved. Additionally, it has been shown to have an effect on the production of certain hormones, such as cortisol, which can affect the body’s response to stress. Finally, it has been shown to have an effect on the production of certain neurotransmitters, such as dopamine, which can affect the body’s response to pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has several advantages and limitations for use in lab experiments. One of the main advantages of the compound is its ability to act as an electron acceptor and form strong covalent bonds. This makes it a useful tool for synthesizing new molecules. Additionally, it can bind to certain molecules and influence their behavior, making it a useful tool for studying biochemical and physiological processes. However, the compound is not without its limitations. It is not stable in water, meaning that it must be stored and handled carefully in order to prevent degradation. Additionally, it is not soluble in common organic solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP are numerous. One potential future direction is the development of new drugs based on the compound’s ability to act as an electron acceptor and form strong covalent bonds. Additionally, the compound could be used to study the biochemical and physiological effects of various drugs, as it can bind to certain molecules and influence their behavior. Finally, the compound could be used to synthesize new organic molecules, as it can act as a catalyst and facilitate the formation of new bonds.
Synthesemethoden
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP can be synthesized using a variety of techniques. One of the most common methods is a nucleophilic substitution reaction, which involves the reaction of an electrophile with a nucleophile. In this reaction, a nucleophile, such as a bromine atom, reacts with an electrophile, such as a chlorine atom, to form a new bond between the two. This reaction is commonly used to synthesize acrylates, including (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP. Another common method is a Grignard reaction, which involves the reaction of a metal, such as magnesium, with an organic compound, such as a bromide, to form a new bond between the two. This reaction is commonly used to synthesize acrylates, including (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQFOOIZFJMPM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

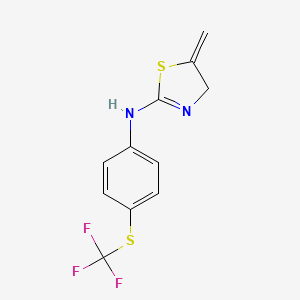
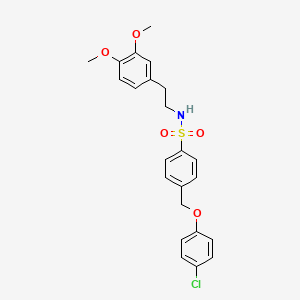
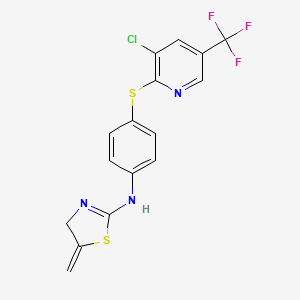

![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
